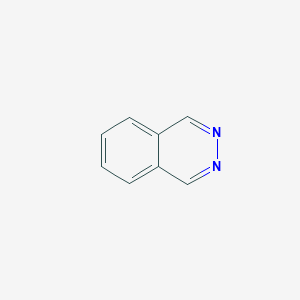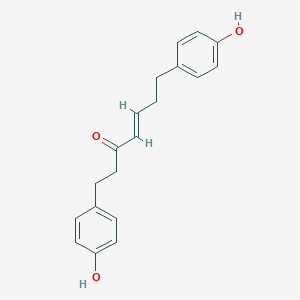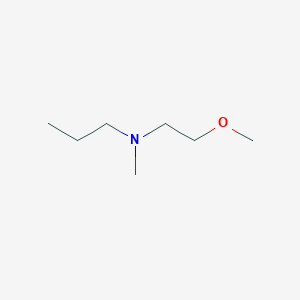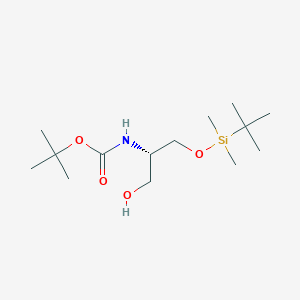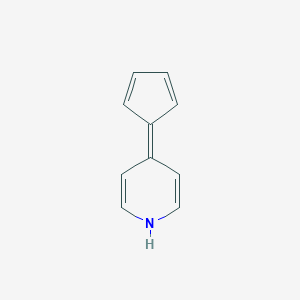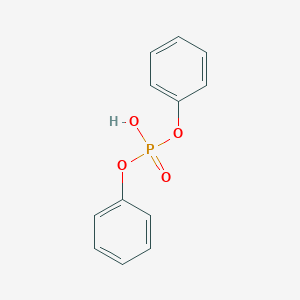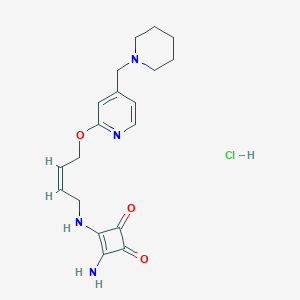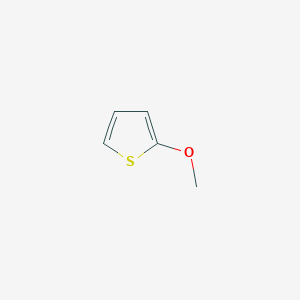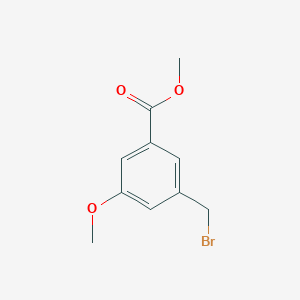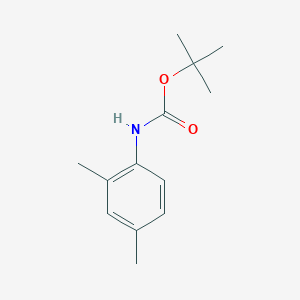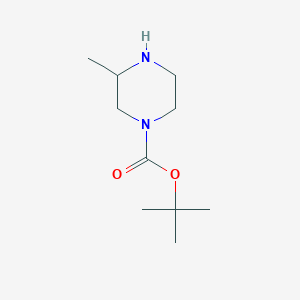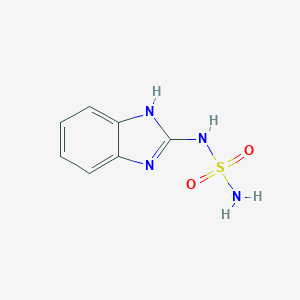
Sulfamide, 1H-benzimidazol-2-yl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, 1H-benzimidazol-2-yl-(9CI) is a chemical compound with the molecular formula C7H8N4O2S It is a derivative of benzimidazole, a bicyclic compound that consists of a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, 1H-benzimidazol-2-yl-(9CI) typically involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the chlorosulfonation of benzoic acid to obtain 3-(chlorosulfonyl)-benzoic acid, which is then reacted with different amine derivatives to produce various sulfonamide analogues. These analogues are subsequently reacted with sulfamoyl chloride to yield Sulfamide, 1H-benzimidazol-2-yl-(9CI) .
Industrial Production Methods
Industrial production of Sulfamide, 1H-benzimidazol-2-yl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamide, 1H-benzimidazol-2-yl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Sulfamoyl Chloride: Used in the initial synthesis of the compound.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate specific reactions, such as acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while nucleophilic substitution can yield various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfamide, 1H-benzimidazol-2-yl-(9CI) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an allosteric activator of human glucokinase, which has significant implications for the treatment of type-2 diabetes.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Sulfamide, 1H-benzimidazol-2-yl-(9CI) involves its interaction with specific molecular targets. For example, as an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions with key residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Sulfamide, 1H-benzimidazol-2-yl-(9CI) can be compared with other benzimidazole derivatives:
N-Benzimidazol-2yl Benzamide: Another benzimidazole derivative studied for its potential as a glucokinase activator.
Benzimidazole N-Oxides: Formed through oxidation reactions, these compounds have different chemical properties and applications.
Sulfonamide Derivatives:
Eigenschaften
CAS-Nummer |
136810-64-5 |
|---|---|
Molekularformel |
C7H8N4O2S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
2-(sulfamoylamino)-1H-benzimidazole |
InChI |
InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11) |
InChI-Schlüssel |
NKQWCGUPZOXEBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Synonyme |
Sulfamide, 1H-benzimidazol-2-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
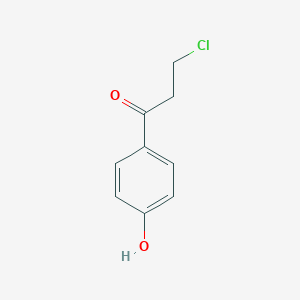
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
